2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid
Overview
Description
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid, also known as Isoxepac, is a chemical compound with the molecular formula C17H14O4 . It has an average mass of 282.291 Da and a monoisotopic mass of 282.089203 Da .
Molecular Structure Analysis
The molecular structure of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid consists of 17 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18) .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 515.7±50.0 °C at 760 mmHg, and a flash point of 195.0±23.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is 2.99 .Scientific Research Applications
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Antimicrobial Agents
- Field : Life Science, Chemical Synthesis, Chromatography, Analytical and others .
- Application : This compound has been studied for its potential as an antimicrobial agent . In a drug-repurposing-driven approach for speeding up the development of novel antimicrobial agents, this compound was synthesized and characterized .
- Method : The structures of intermediary and final substances were confirmed by 1H-NMR, 13C-NMR and IR spectra, as well as by elemental analysis . The in silico bioinformatic and cheminformatic studies evidenced an optimal pharmacokinetic profile for the synthesized compounds .
- Results : The synthesized compounds showed good cell membrane permeability and intestinal absorption; low maximum tolerated dose for humans; potassium channels encoded by the hERG I and II genes as potential targets and no carcinogenic effects .
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Non-Steroidal Anti-Inflammatory Drug (NSAID)
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Chemical Synthesis
- Field : Chemical Synthesis .
- Application : This compound is used in the field of chemical synthesis . It can be used as a building block in the synthesis of other complex molecules .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Material Science
- Field : Material Science .
- Application : This compound is used in the field of material science . It can be used in the development of new materials with unique properties .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry .
- Application : This compound is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical drugs .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Treatment of Allergic Rhinitis, Urticaria, and Itchy Skin Diseases
- Field : Medicine .
- Application : This compound, also known as Isoxepac, can be used for the treatment of allergic rhinitis, urticaria, and itchy skin diseases .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-(11-oxo-6H-benzo[c][1]benzoxepin-9-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-11-9-20-14-4-2-1-3-12(14)16(19)13(11)7-10/h1-7H,8-9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOZLTVSQSXUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CC(=O)O)C(=O)C3=CC=CC=C3O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611118 | |
Record name | (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid | |
CAS RN |
79669-76-4 | |
Record name | (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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